molecular formula C22H24FN5O2S B2709602 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 1208541-30-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2709602
CAS No.: 1208541-30-3
M. Wt: 441.53
InChI Key: QMYJACLZHREQIZ-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a thiazole and triazole ring, imparting rigidity and aromaticity. Key structural elements include:

  • An oxalamide linker (N2-(2-ethyl)oxalamide) connecting two ethyl chains, which may enhance hydrogen-bonding capacity compared to single amide linkers.
  • A cyclohexenyl group attached via an ethyl chain, increasing lipophilicity and steric bulk.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2S/c23-18-9-5-4-8-17(18)19-26-22-28(27-19)16(14-31-22)11-13-25-21(30)20(29)24-12-10-15-6-2-1-3-7-15/h4-6,8-9,14H,1-3,7,10-13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJACLZHREQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Core Structure Substituents Linker Type Notable Functional Groups
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Fluorophenyl, Cyclohexenyl Oxalamide Fluorine, Bicyclic heterocycle
6a () 1,2,3-Triazole Naphthalenyloxy, Phenyl Acetamide Naphthalene, Nitro (6b/c)
Compound in 1,2,4-Triazole-5(4H)-thione 2-Chlorobenzylideneamino Thiocarbonohydrazide Chlorine, Sulfur

Key Observations :

  • The thiazolo-triazole core in the target compound offers greater rigidity and electronic complexity than monocyclic triazoles in –2 .
  • Fluorine (target) vs. chlorine/nitro (–2): Fluorine’s smaller size and electronegativity may reduce metabolic degradation compared to bulkier nitro or chlorine groups.
  • Oxalamide linkers (target) enable dual hydrogen-bonding interactions, contrasting with single amide () or thiocarbonohydrazide () linkers .

Key Observations :

  • The target compound’s thiazolo-triazole core likely requires cyclization under harsher conditions (e.g., thermal or acidic) compared to the mild, room-temperature click chemistry used for 1,2,3-triazoles in .

Physicochemical and Spectral Properties

Table 3: Hypothetical Property Comparison
Property Target Compound 6b () Compound
Molecular Weight ~550–600 g/mol (estimated) 404.14 g/mol ~450–500 g/mol (estimated)
LogP ~3.5–4.0 (highly lipophilic) ~2.8 (moderate lipophilicity) ~3.2 (due to chlorine)
IR C=O Stretch Dual peaks ~1650–1700 cm⁻¹ 1682 cm⁻¹ (single amide) N/A (thiocarbonohydrazide)
Hydrogen Bonding Oxalamide (N–H···O) Acetamide (N–H···O) N–H···S, O–H···S

Key Observations :

  • The target’s cyclohexenyl group and fluorophenyl substituent likely increase LogP compared to naphthalene or nitro-substituted analogs .
  • Dual amide groups in the target compound would produce distinct IR signatures (split C=O peaks) versus single amides in .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene moiety, an oxalamide functional group, and a thiazolo-triazole derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O3S, with a molecular weight of approximately 432.6 g/mol. Its structure can be broken down as follows:

  • Cyclohexene moiety : A six-membered carbon ring with one double bond.
  • Oxalamide group : A functional group containing two amide bonds.
  • Thiazolo-triazole derivative : A fused heterocyclic structure that may contribute to the compound's biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the oxalamide group suggests potential for hydrogen bonding, which could enhance binding affinity to target sites. Additionally, the thiazolo-triazole moiety may exhibit unique pharmacological properties due to its heterocyclic nature.

In Vitro Studies

Preliminary studies have indicated that this compound may possess:

  • Antimicrobial Activity : In vitro assays have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines through apoptosis induction.

Table 1: Summary of Biological Activity Findings

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50 = 25 µM
CytotoxicityHeLa (cervical cancer cells)Induces apoptosis at 30 µM

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Anticancer Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating early apoptotic changes.
  • Neuroprotective Effects : Research has suggested that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.

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